6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine and fluorine substituents at the 6 and 8 positions, respectively. It has a molecular formula of C6H3ClFN3 and a molecular weight of 171.6 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of 2-aminopyridines. One common method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly method for synthesizing this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale cyclization reactions using appropriate starting materials and reagents, followed by purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole and pyridine rings can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic anhydride for cyclization, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is used in the design and synthesis of novel pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Research: It is employed in studies investigating the biological activities of triazolopyridine derivatives, including their potential as anticancer, antiviral, and antimicrobial agents.
Material Science: The compound is used in the development of new materials, such as deep-blue bipolar fluorescent emitters for optoelectronic applications.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, triazolopyridine derivatives have been shown to act as inhibitors of various enzymes, including kinases and phosphodiesterases . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects such as antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound features a triazole ring fused to a quinoxaline ring and has shown potential as an antiviral and antimicrobial agent.
Uniqueness
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern with chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with specific molecular targets, making it a valuable tool in medicinal chemistry and biological research.
Properties
Molecular Formula |
C6H3ClFN3 |
---|---|
Molecular Weight |
171.56 g/mol |
IUPAC Name |
6-chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H |
InChI Key |
YWSLBQLCXSBKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Cl)F |
Origin of Product |
United States |
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